Ethyl 6-(benzyloxy)-3,5-dioxohexanoate
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Overview
Description
Ethyl 6-(benzyloxy)-3,5-dioxohexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a benzyloxy group and two keto groups on a hexanoate backbone. Its chemical formula is C15H18O5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(benzyloxy)-3,5-dioxohexanoate typically involves the esterification of 6-(benzyloxy)-3,5-dioxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(benzyloxy)-3,5-dioxohexanoic acid+ethanolacid catalystEthyl 6-(benzyloxy)-3,5-dioxohexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(benzyloxy)-3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl 6-(benzyloxy)-3,5-dihydroxyhexanoate.
Substitution: this compound derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl 6-(benzyloxy)-3,5-dioxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(benzyloxy)-3,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The keto groups can participate in redox reactions, influencing cellular processes. The ester linkage allows the compound to be hydrolyzed, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 6-(benzyloxy)-3,5-dioxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-(methoxy)-3,5-dioxohexanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 6-(benzyloxy)-3,5-dioxoheptanoate: Similar structure but with an additional carbon in the backbone.
Ethyl 6-(benzyloxy)-3,5-dioxopentanoate: Similar structure but with one less carbon in the backbone.
Properties
Molecular Formula |
C15H18O5 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 3,5-dioxo-6-phenylmethoxyhexanoate |
InChI |
InChI=1S/C15H18O5/c1-2-20-15(18)9-13(16)8-14(17)11-19-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
DTYRQTAUXWBRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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